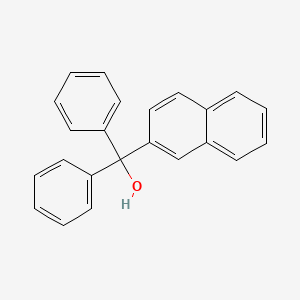![molecular formula C14H20 B14402412 3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene CAS No. 87482-35-7](/img/structure/B14402412.png)
3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[5.5]undecane framework, which is a bicyclic system where two rings are connected through a single carbon atom. The presence of the propan-2-ylidene group adds to its complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylidene)spiro[5One common method involves the 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides and sulfonyl allenols . This method provides a straightforward route to the desired spirocyclic structure under mild conditions.
Industrial Production Methods
While specific industrial production methods for 3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the propan-2-ylidene group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene involves its interaction with specific molecular targets and pathways. For instance, its role as a kinase inhibitor suggests that it binds to the ATP-binding site of kinases, thereby inhibiting their activity . This interaction can disrupt signaling pathways involved in inflammation and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[5.5]undeca-1,8-dien-3-one: Another spirocyclic compound with a similar core structure but different functional groups.
2,4-Dimethyl-3-aza-spiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile: A derivative with additional nitrogen atoms and nitrile groups.
Uniqueness
3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene is unique due to the presence of the propan-2-ylidene group, which imparts distinct chemical properties and reactivity. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
87482-35-7 |
|---|---|
Molekularformel |
C14H20 |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
3-propan-2-ylidenespiro[5.5]undeca-1,4-diene |
InChI |
InChI=1S/C14H20/c1-12(2)13-6-10-14(11-7-13)8-4-3-5-9-14/h6-7,10-11H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
ANVNCVKZVRJIBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C=CC2(CCCCC2)C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


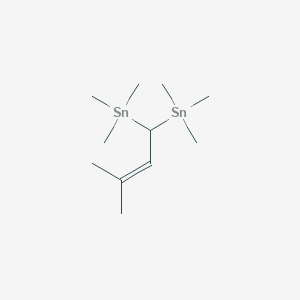

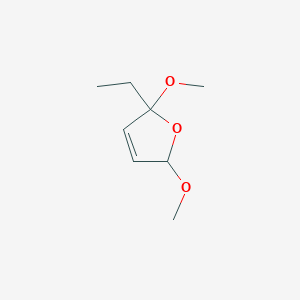
![N-[4-(2-Ethyl-2-methyloxan-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14402352.png)
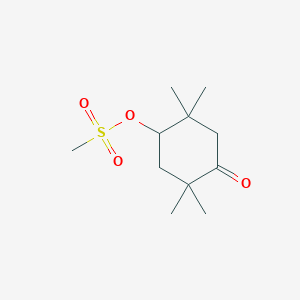
![3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14402356.png)



![9-([1,1'-Biphenyl]-2-yl)-9H-fluorene](/img/structure/B14402374.png)
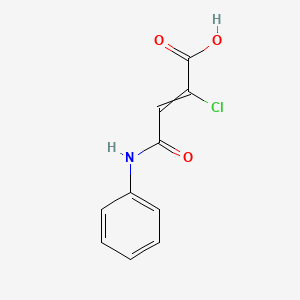
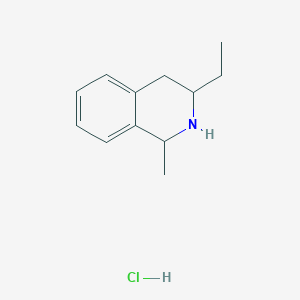
![3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14402400.png)
